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molecular formula C9H13NO3 B1610815 (6-(2-Methoxyethoxy)pyridin-3-yl)methanol CAS No. 405103-53-9

(6-(2-Methoxyethoxy)pyridin-3-yl)methanol

Cat. No. B1610815
M. Wt: 183.2 g/mol
InChI Key: YGTTXNOUYATGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906645B2

Procedure details

[6-(2-methoxyethoxy)pyridine-3-yl]methanol (1.83 g 10.0 mmol) was dissolved in toluene (50 ml) and heated to reflux under an air condenser. Finely powdered MnO2 (4.0 g) was added portion wise over 2 hours. After a further 2 and a half hours of heating the mixture was taken off the boil allowed to cool slightly then filtered through celite and washed with toluene. The filtrate was concentrated in-vacuo to yield a pale yellow oil which crystallized under high vacuum to yield the crude product (1.50 g).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[N:11]=[CH:10][C:9]([CH2:12][OH:13])=[CH:8][CH:7]=1>C1(C)C=CC=CC=1.O=[Mn]=O>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]([CH:12]=[O:13])=[CH:10][N:11]=1

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
COCCOC1=CC=C(C=N1)CO
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under an air condenser
TEMPERATURE
Type
TEMPERATURE
Details
After a further 2 and a half hours of heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
FILTRATION
Type
FILTRATION
Details
then filtered through celite
WASH
Type
WASH
Details
washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallized under high vacuum

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=NC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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